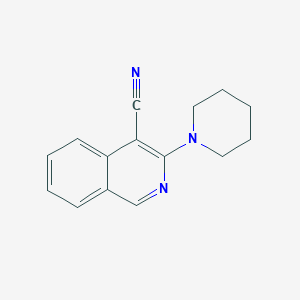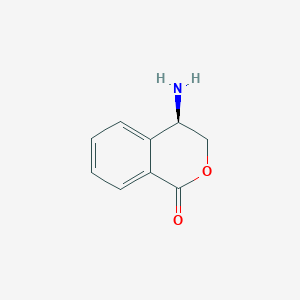
(R)-4-Aminoisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Aminoisochroman-1-one is a chiral compound with a unique structure that includes an amino group and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminoisochroman-1-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isochroman.
Lactone Formation: The lactone ring is formed through intramolecular cyclization, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for ®-4-Aminoisochroman-1-one may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-Aminoisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitrosoisochroman, nitroisochroman.
Reduction Products: Isochroman-1,4-diol.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-4-Aminoisochroman-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-Aminoisochroman-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors in biological systems, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Aminoisochroman-1-one: The non-chiral version of the compound.
Isochroman-1-one: Lacks the amino group.
4-Hydroxyisochroman-1-one: Contains a hydroxyl group instead of an amino group.
Uniqueness
®-4-Aminoisochroman-1-one is unique due to its chiral nature and the presence of both an amino group and a lactone ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(4R)-4-amino-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H9NO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m0/s1 |
InChI Key |
IJIWCUAUCPSZGP-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C(=O)O1)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



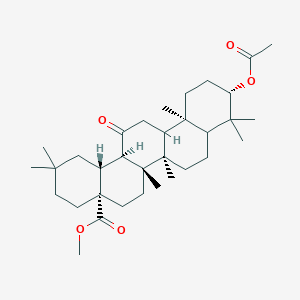
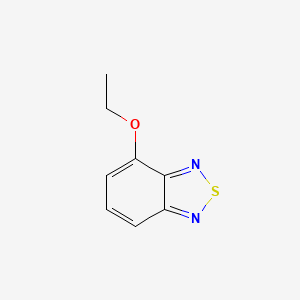

![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
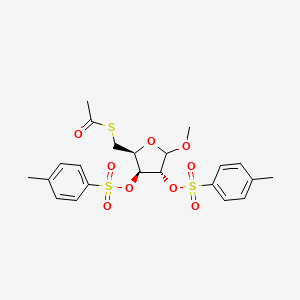

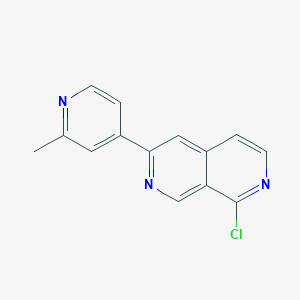


![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)
![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
